molecular formula C7H14ClNO B13568636 {5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers

{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers

Cat. No.: B13568636
M. Wt: 163.64 g/mol
InChI Key: BGLOWKNGGWYKMN-UHFFFAOYSA-N
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Description

{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.4]heptane ring system, which includes an oxygen atom and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride typically involves multiple steps. One common method starts with the cyclization of dibromoneopentyl glycol in the presence of zinc powder to form cyclopropyl dimethanol. This intermediate undergoes further reactions, including treatment with thionyl chloride and subsequent ring-opening with cyanide to yield a nitrilo-alcohol compound. Hydrolysis under alkaline conditions followed by ring-closing under acidic conditions produces the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spirocyclic compounds. These products have diverse applications in different fields of research.

Scientific Research Applications

{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride is unique due to its combination of a spirocyclic structure with an amine group and its hydrochloride salt form. This combination provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

5-oxaspiro[2.4]heptan-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-4-6-3-7(6)1-2-9-5-7;/h6H,1-5,8H2;1H

InChI Key

BGLOWKNGGWYKMN-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC2CN.Cl

Origin of Product

United States

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